7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one -

7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-4485566
CAS Number:
Molecular Formula: C17H12F5N3O3S
Molecular Weight: 433.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a pyrido[2,3-d]pyrimidin-4-one derivative synthesized from Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate. [] This compound was studied for its potential as a tyrosine kinase and thymidylate synthase inhibitor. []

1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: This group of compounds represents a series of pyrazolo[3,4-d]pyrimidines synthesized from 1,3-benzothiazole, 2-thiol, hydrazine hydrate, 2-hydrazinyl-1,3-benzothiazole, and aldehydes. [] These derivatives were investigated for their potential as tyrosine kinase and thymidylate synthase inhibitors. []

Relevance: While this group of compounds belongs to the pyrazolo[3,4-d]pyrimidine class, they are structurally related to 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one through their shared focus on inhibiting tyrosine kinases and thymidylate synthase. Both pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are fused pyrimidine derivatives with known biological activity, making these compounds relevant in the context of potential anticancer agents. []

N-(hydroxyadamantan-1-yl)-5-(2,4-substitutedphenyl)-2-Methyl-4-Oxo-7-(2-oxo-2H-Chromen-3-yl)pyrido[2,3-d]Pyrimidine-3(4H)carboxamide (6a-j)

Compound Description: This series of compounds represents Adamantane-pyrido[2,3-d]pyrimidine derivatives synthesized from the reaction between 3-(2-chloroacetyl)-5-(2,4-substitutedphenyl)-2-Methyl-7-(2-Oxo-2H-Chromen-3-yl) pyrido[2,3-d]pyrimidin-4(3H)-one (5a-j) and 3-aminoadamantan-1-ol. [] These compounds were investigated for their antimicrobial activity. []

7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)- pyrido[2,3-d]pyrimidin-4(3H)-one (5a)

Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative that exhibited strong anticancer activity against HepG-2, PC-3, and HCT-116 cancer cell lines. [] It also showed promising inhibitory activity against PDGFR β, EGFR, and CDK4/cyclin D1 kinases. []

2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles

Compound Description: This series of compounds represents a group of 1,3,4-thiadiazole derivatives that incorporate a triazole moiety. These were synthesized from the reaction of hydrazonoyl halides with methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbodithioate. []

Relevance: While these compounds differ significantly in their core structure from 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, their inclusion in a study focusing on cytotoxicity and antitumor activity makes them relevant for comparison. Both this series and the target compound represent approaches to developing novel anticancer agents, highlighting the exploration of diverse chemical scaffolds in drug discovery. []

5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles

Compound Description: This series of compounds represents a group of thiazole derivatives that incorporate a triazole moiety. These were synthesized from the reaction of hydrazonoyl halides with 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbothioamide. []

Relevance: Although these compounds possess a thiazole core and differ structurally from 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, they belong to the broader category of heterocyclic compounds explored for anticancer activity. The presence of the triazole moiety in both this series and the previous one emphasizes the potential significance of this structural feature for biological activity. []

3-(4-substituted)-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-phenyl-1-arylpyrido[2,3-d]-[1,2,4]-triazolo-[4,3-a]pyrimidin-5(1H)-ones

Compound Description: This series of compounds represents a group of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones that incorporate a triazole moiety. They were synthesized from the reaction of hydrazonoyl halides with 7-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one. []

Relevance: These compounds, while belonging to a distinct class compared to 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, emphasize the diverse array of heterocyclic compounds explored in the search for novel anticancer agents. The presence of the triazole moiety, a common feature in several series within this study, suggests its potential relevance in influencing biological activity and is worth noting for future structure-activity relationship studies. []

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-arylprop-2-en-1-ones

Compound Description: These compounds, containing a pyrazole core and an α,β-unsaturated ketone moiety, were used as starting materials in the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones. []

Relevance: While these compounds are structurally distinct from 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, their role as precursors to a different class of biologically active compounds highlights the exploration of diverse synthetic strategies in medicinal chemistry. []

7-amino-1,3-disubstituted[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones

Compound Description: This group of compounds contains a triazolo[4,3-a]pyrimidin-5(1H)-one core and served as starting materials in the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones. []

Relevance: Despite their structural differences from 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, their use in the preparation of another class of bioactive compounds underscores the value of exploring diverse synthetic approaches in drug discovery. []

Compound Description: This compound is a panRAF inhibitor investigated for its potential in treating melanoma brain metastases. []

Relevance: While structurally distinct from 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, CCT196969's classification as a panRAF inhibitor makes it relevant for comparison. Both compounds target kinases, highlighting the importance of kinase inhibition as a therapeutic strategy. []

LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea]

Compound Description: LY3009120 is another panRAF inhibitor studied for its potential use in treating melanoma brain metastases. []

MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ]

Compound Description: MLN2480 is a panRAF inhibitor studied for its potential use in treating melanoma brain metastases. []

Properties

Product Name

7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C17H12F5N3O3S

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C17H12F5N3O3S/c1-25-13-12(14(26)24-16(25)29)8(17(20,21)22)6-9(23-13)7-3-4-10(28-15(18)19)11(5-7)27-2/h3-6,15H,1-2H3,(H,24,26,29)

InChI Key

JXKBEOLBLAUPFR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F)C(=O)NC1=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.